molecular formula C11H10ClN3O3 B2796206 6-Chloro-2-morpholino-3-nitrobenzonitrile CAS No. 647824-61-1

6-Chloro-2-morpholino-3-nitrobenzonitrile

Cat. No.: B2796206
CAS No.: 647824-61-1
M. Wt: 267.67
InChI Key: FYDGGHDOHVKFKU-UHFFFAOYSA-N
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Description

6-Chloro-2-morpholino-3-nitrobenzonitrile is an organic compound with the molecular formula C11H10ClN3O3. It is a derivative of benzonitrile, featuring a chloro group, a morpholino group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-morpholino-3-nitrobenzonitrile typically involves the nitration of 6-chloro-2-morpholinobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, morpholine substitution, and nitration steps, each optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-morpholino-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Chloro-2-morpholino-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

6-Chloro-2-morpholino-3-nitrobenzonitrile is utilized in several scientific research areas, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the manufacture of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-morpholino-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholino group can enhance binding affinity to biological targets. The chloro group may influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-morpholino-3-aminobenzonitrile
  • 6-Chloro-2-morpholino-3-hydroxybenzonitrile
  • 6-Chloro-2-morpholino-3-methylbenzonitrile

Uniqueness

6-Chloro-2-morpholino-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholino group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-chloro-2-morpholin-4-yl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDGGHDOHVKFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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